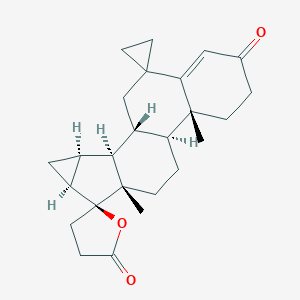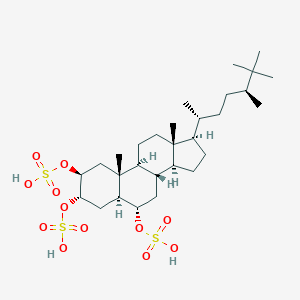![molecular formula C27H36 B008883 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene CAS No. 104021-92-3](/img/structure/B8883.png)
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene, also known as KET, is a synthetic dissociative anesthetic drug that has been used for both recreational and medical purposes. KET is a popular drug among recreational users due to its ability to induce dissociative and hallucinogenic effects. In recent years, KET has gained significant attention from scientists due to its potential therapeutic applications in treating depression, anxiety, and other mental health disorders.
Mechanism of Action
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which leads to a decrease in glutamate activity. This decrease in glutamate activity is believed to be responsible for the dissociative and hallucinogenic effects of this compound. This compound also increases the release of neurotransmitters such as dopamine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. In addition to its dissociative and hallucinogenic effects, this compound can also cause sedation, analgesia, and amnesia. This compound can also increase heart rate and blood pressure, which may be problematic in individuals with cardiovascular disease.
Advantages and Limitations for Lab Experiments
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene has several advantages for lab experiments, including its ability to induce dissociative and hallucinogenic effects, as well as its potential therapeutic applications in treating depression and other mental health disorders. However, this compound also has several limitations, including its potential for abuse and its potential to cause cardiovascular side effects.
Future Directions
There are several future directions for research on 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene. One area of research is the development of new and improved synthesis methods for this compound. Another area of research is the investigation of this compound's potential therapeutic applications in treating addiction and other mental health disorders. Additionally, research is needed to better understand the long-term effects of this compound use and to develop strategies for minimizing its potential for abuse.
Synthesis Methods
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene is synthesized through a multistep process that involves the reaction of cyclohexanone with 4-methylbenzaldehyde, followed by reduction and alkylation reactions to produce the final product. The synthesis of this compound is complex and requires advanced knowledge in organic chemistry.
Scientific Research Applications
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene has been extensively studied for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders. Recent studies have shown that this compound can induce rapid and long-lasting antidepressant effects, making it a promising alternative to traditional antidepressant medications. This compound has also been studied for its potential use in treating alcohol and opioid addiction.
properties
IUPAC Name |
1-(4-ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36/c1-3-21-6-10-23(11-7-21)25-14-18-27(19-15-25)26-16-12-24(13-17-26)22-8-4-20(2)5-9-22/h12-23H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXURWLRXYTWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)


![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)


![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)




